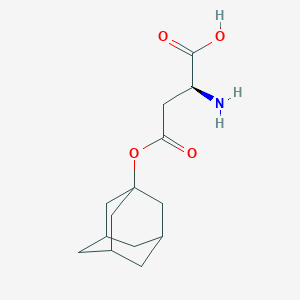

1-Adamantylaspartate

Description

Properties

CAS No. |

115545-59-0 |

|---|---|

Molecular Formula |

C14H21NO4 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

(2S)-4-(1-adamantyloxy)-2-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C14H21NO4/c15-11(13(17)18)4-12(16)19-14-5-8-1-9(6-14)3-10(2-8)7-14/h8-11H,1-7,15H2,(H,17,18)/t8?,9?,10?,11-,14?/m0/s1 |

InChI Key |

JWPBQLVAJXYMGD-RLFZITJJSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-adamantylaspartate beta-1-adamantylaspartic acid H-Asp(O-1-Ada)-OH |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Neuromodulatory Action of 1-Adamantylaspartate: A Technical Guide

Executive Summary

1-Adamantylaspartate is postulated to function as a non-competitive, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is primarily characterized by a voltage-dependent block of the NMDA receptor's ion channel, which modulates glutamatergic neurotransmission. By binding within the channel pore, this compound is predicted to inhibit excessive calcium influx associated with excitotoxicity, a key pathological process in various neurological disorders. This guide provides a comprehensive overview of this hypothesized mechanism, supported by quantitative data from analogous compounds, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Proposed Mechanism of Action

The adamantane scaffold, a rigid and lipophilic cage-like structure, is a common feature in several neuroactive compounds.[1] In conjunction with the aspartate component, an excitatory amino acid that activates NMDA receptors, this compound is likely to target the NMDA receptor. The proposed mechanism of action is as a low-affinity, uncompetitive antagonist.[2]

This means that this compound is hypothesized to bind to a site within the NMDA receptor's ion channel, accessible only when the channel is in its open state.[3] This "open-channel block" is a hallmark of adamantane derivatives like memantine.[2][4] The binding is voltage-dependent, meaning the degree of block is influenced by the cell's membrane potential. This property allows the compound to preferentially block excessive or pathological NMDA receptor activation while sparing normal synaptic transmission.

The key steps in the proposed mechanism are:

-

NMDA Receptor Activation: The NMDA receptor is activated by the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of its ion channel.

-

Channel Blockade: In its open state, the channel becomes accessible to this compound, which enters and binds to a site within the pore, physically obstructing the flow of ions, primarily Ca2+.

-

Modulation of Calcium Influx: By blocking the channel, this compound reduces the influx of calcium into the neuron. This is particularly relevant under conditions of excessive glutamate release, where prolonged NMDA receptor activation can lead to excitotoxic neuronal damage.

-

Uncompetitive Nature: The antagonist binds to the activated receptor-channel complex, not to the agonist binding site. This uncompetitive nature, combined with fast on/off kinetics, is thought to contribute to a favorable side-effect profile compared to other classes of NMDA receptor antagonists.

Quantitative Pharmacological Data (Based on Analogous Compounds)

The following tables summarize key quantitative parameters for well-characterized adamantane derivatives that act on the NMDA receptor. These values provide a reference range for the expected potency and affinity of this compound.

Table 1: Inhibitory Concentration (IC50) Values of Adamantane Derivatives at the NMDA Receptor

| Compound | IC50 (µM) | Receptor Subtype | Experimental Condition | Reference |

| Amantadine | 47.8 ± 7.3 | Not specified | Whole-cell recording, 30 µM NMDA | |

| Amantadine | 88.5 | Not specified | Ca2+ entry-sensitive fluo-4 assay | |

| Memantine | 1.28 ± 0.10 | Not specified | Whole-cell recording | |

| Memantine | 3.5 | GluN1/GluN2B | Whole-cell recording |

Table 2: Binding Affinity (Ki) and Dissociation Constant (Kd) of Adamantane Derivatives for the NMDA Receptor

| Compound | Parameter | Value (µM) | Radioligand | Preparation | Reference |

| Amantadine | Kd (estimated) | 110 | Not applicable (electrophysiology) | Not applicable | |

| Memantine | Ki | ~1 | [3H]MK-801 | Not specified |

Experimental Protocols

The characterization of this compound's interaction with the NMDA receptor would involve a combination of electrophysiological, radioligand binding, and cellular imaging assays.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the flow of ions through the NMDA receptor channel and is the gold standard for characterizing open-channel blockers.

Objective: To determine the IC50, voltage dependency, and kinetics of this compound-mediated block of NMDA receptor currents.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or heterologous expression systems (e.g., HEK293 cells) transfected with specific NMDA receptor subunits are used.

-

Recording Configuration: A whole-cell patch-clamp configuration is established to record membrane currents. The cell is held at a negative membrane potential (e.g., -60 mV) to relieve the Mg2+ block.

-

NMDA Receptor Activation: NMDA and a co-agonist (glycine or D-serine) are applied to the cell to evoke an inward current.

-

Application of this compound: Once a stable baseline current is achieved, various concentrations of this compound are co-applied with the agonists.

-

Data Acquisition and Analysis: The reduction in the NMDA-evoked current in the presence of this compound is measured. A concentration-response curve is generated to calculate the IC50 value. To assess voltage dependency, the blocking effect is measured at different holding potentials.

Radioligand Binding Assay

This assay measures the affinity of this compound for the NMDA receptor channel by assessing its ability to displace a known radiolabeled channel blocker.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or cells expressing NMDA receptors.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay

This cell-based assay provides a functional readout of NMDA receptor activity by measuring changes in intracellular calcium concentration.

Objective: To assess the inhibitory effect of this compound on NMDA receptor-mediated calcium influx.

Methodology:

-

Cell Loading: Cultured neurons or NMDA receptor-expressing cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 or Fluo-4).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded.

-

Stimulation: The cells are stimulated with NMDA and a co-agonist to induce calcium influx, which is detected as an increase in fluorescence.

-

Inhibition: The experiment is repeated in the presence of varying concentrations of this compound.

-

Data Analysis: The reduction in the NMDA-induced fluorescence signal in the presence of this compound is quantified to determine its inhibitory potency (IC50).

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

Caption: Hypothesized signaling pathway of this compound at the NMDA receptor.

Experimental Workflow for Electrophysiological Characterization

Caption: Workflow for whole-cell patch-clamp analysis of NMDA receptor antagonists.

Logical Relationship in Radioligand Binding Assay

Caption: Competitive binding principle for determining the affinity of this compound.

References

- 1. login.medscape.com [login.medscape.com]

- 2. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 4. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Adamantylaspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantylaspartate, an ester of aspartic acid and adamantanol, represents a class of compounds with significant potential in medicinal chemistry and drug development. The incorporation of the bulky, lipophilic adamantyl moiety can enhance the pharmacological properties of amino acids, including their ability to cross biological membranes and interact with specific targets. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed experimental protocols, and a thorough characterization of the target compound using modern analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel amino acid derivatives and the development of new therapeutic agents.

Introduction

Adamantane and its derivatives have garnered considerable interest in the field of medicinal chemistry due to their unique structural and physicochemical properties. The rigid, cage-like structure of the adamantyl group imparts a high degree of lipophilicity and metabolic stability to molecules. When incorporated into drug candidates, the adamantyl moiety can favorably influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Aspartic acid, a non-essential amino acid, is a crucial building block in protein synthesis and a key intermediate in various metabolic pathways. The esterification of aspartic acid with 1-adamantanol to form this compound presents an opportunity to create novel molecules with potentially enhanced therapeutic efficacy. This guide outlines a detailed methodology for the synthesis and characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of N-protected aspartic acid with 1-adamantanol. The use of a protecting group on the amino function of aspartic acid is crucial to prevent unwanted side reactions, such as self-condensation or polymerization, and to ensure selective esterification of the carboxylic acid groups. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-Boc-L-Aspartic Acid

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve L-aspartic acid (13.3 g, 100 mmol) in a mixture of 100 mL of 1,4-dioxane and 50 mL of 1M sodium hydroxide solution.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) portion-wise over 30 minutes.

-

Reaction Monitoring: Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1M sodium hydroxide solution. Monitor the progress of the reaction by Thin Layer Chromatography (TCC).

-

Work-up: After the reaction is complete (typically 4-6 hours), concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extraction: Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

-

Product Isolation: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield N-Boc-L-aspartic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexane.

Experimental Protocol: Synthesis of N-Boc-1-Adamantylaspartate

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-aspartic acid (2.33 g, 10 mmol) and 1-adamantanol (1.52 g, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Coupling Agents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol) followed by N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]

Experimental Protocol: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve N-Boc-1-Adamantylaspartate (from the previous step) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v) at 0 °C.

-

Reaction: Stir the solution at room temperature for 1-2 hours.

-

Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to afford this compound as a solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Quantitative Data Summary

| Parameter | Predicted Value | Reference/Justification |

| Molecular Formula | C₁₄H₂₁NO₄ | Based on the structures of aspartic acid and 1-adamantanol. |

| Molecular Weight | 267.32 g/mol | Calculated from the molecular formula. |

| Melting Point | 277-278 °C | Based on data for similar di-adamantyl esters.[1] |

| Yield | ~70-80% | Typical yields for DCC/DMAP mediated esterifications. |

Spectroscopic Data

The proton NMR spectrum of this compound is predicted to show characteristic signals for both the aspartate and adamantyl moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~4.0-4.2 | dd | 1H | α-CH | The α-proton of the aspartate backbone, deshielded by the adjacent amino and carboxyl groups. |

| ~2.8-3.0 | m | 2H | β-CH₂ | The diastereotopic β-protons of the aspartate side chain. |

| ~2.15 | br s | 3H | Adamantyl-CH | Bridgehead protons of the adamantyl cage.[1] |

| ~1.60-1.80 | m | 12H | Adamantyl-CH₂ | Methylene protons of the adamantyl cage.[1] |

| ~8.0-9.0 | br s | 3H | -NH₃⁺ | Protons of the ammonium group, typically broad and may exchange with D₂O. |

The carbon NMR spectrum will provide further confirmation of the structure.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~170-175 | C=O (ester) | Carbonyl carbon of the adamantyl ester.[1] |

| ~175-180 | C=O (acid) | Carbonyl carbon of the free carboxylic acid. |

| ~80-82 | Adamantyl-C-O | Bridgehead carbon of the adamantyl group attached to the ester oxygen. |

| ~50-55 | α-CH | Alpha-carbon of the aspartate backbone. |

| ~40-45 | Adamantyl-CH | Bridgehead carbons of the adamantyl cage. |

| ~35-40 | β-CH₂ | Beta-carbon of the aspartate side chain. |

| ~30-35 | Adamantyl-CH₂ | Methylene carbons of the adamantyl cage. |

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid) and N-H stretch (ammonium) |

| 2910, 2850 | Strong | C-H stretch (adamantyl) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (ammonium) |

| ~1200 | Strong | C-O stretch (ester) |

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| m/z | Interpretation |

| 268.15 | [M+H]⁺ (Calculated for C₁₄H₂₂NO₄⁺: 268.15) |

| 135.12 | [Adamantyl]⁺ fragment |

| 134.04 | [Aspartic Acid+H]⁺ fragment |

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are a subject for future research, its structural components suggest potential interactions with targets where either adamantane derivatives or aspartate play a role. For instance, adamantane derivatives are known to act as antagonists at the NMDA receptor. Aspartate itself is an excitatory neurotransmitter. The logical relationship for a potential biological investigation is outlined below.

Caption: Logical workflow for biological investigation.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing common laboratory reagents and techniques, offers a reliable method for obtaining this novel amino acid derivative. The comprehensive characterization data, including predicted NMR, IR, and mass spectra, will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized compound. The exploration of this compound and similar derivatives holds significant promise for the discovery of new therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of this compound is warranted to elucidate its full potential in drug development.

References

In Vitro Neuroprotective Effects of Adamantane Derivatives: A Technical Guide

Introduction

Adamantane derivatives are a class of compounds characterized by the presence of a rigid, tricyclic adamantane cage. This unique structure imparts favorable pharmacokinetic properties, such as high lipophilicity and metabolic stability, making it a privileged scaffold in medicinal chemistry. Several adamantane derivatives have demonstrated significant neuroprotective properties in various in vitro models of neurotoxicity, positioning them as promising candidates for the development of therapeutics for neurodegenerative diseases.

The primary mechanism of neuroprotection for many aminoadamantane derivatives is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. By blocking the NMDA receptor ion channel, these compounds can mitigate the detrimental effects of glutamate-induced excitotoxicity.

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of adamantane derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various adamantane derivatives has been quantified in a range of in vitro assays. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of their potency in different experimental models.

Table 1: Neuroprotective Effects of Adamantane Derivatives Against Glutamate-Induced Excitotoxicity

| Compound | Cell Line | Neurotoxin | Assay | Endpoint | Effective Concentration | Reference(s) |

| Memantine | Primary Cortical Neurons | Glutamate | MTT Assay | Increased Cell Viability | 1-10 µM | |

| Memantine | SH-SY5Y | Glutamate | LDH Assay | Reduced LDH Release | 10 µM | |

| Amantadine Derivative (3d) | SH-SY5Y | Glutamate (500 µM) | LDH Assay | Normalized LDH leakage | 20 µM | [1] |

| Amantadine Derivative (4c) | SH-SY5Y | Glutamate (500 µM) | LDH Assay | Normalized LDH leakage | 20 µM | [1] |

Table 2: Inhibition of NMDA and Voltage-Gated Calcium Channels

| Compound | Target | Assay | Endpoint | Inhibitory Concentration | Reference(s) |

| Adamantane Amine Derivative (1) | NMDA Receptor | Not Specified | Channel Inhibition | 66.7% at 100 µM | |

| Adamantane Amine Derivative (1) | Voltage-Gated Calcium Channel | Not Specified | Channel Inhibition | 39.6% at 100 µM | |

| Adamantane Amine Derivative (2) | NMDA Receptor | Not Specified | Channel Inhibition | 89.5% at 100 µM | |

| Adamantane Amine Derivative (2) | Voltage-Gated Calcium Channel | Not Specified | Channel Inhibition | 85.7% at 100 µM | |

| Adamantane Amine Derivative (5) | NMDA Receptor | Not Specified | Channel Inhibition | >50% at 100 µM | |

| Adamantane Amine Derivative (5) | Voltage-Gated Calcium Channel | Not Specified | Channel Inhibition | >50% at 100 µM | |

| Adamantane Amine Derivative (10) | NMDA Receptor | Not Specified | Channel Inhibition | >50% at 100 µM | |

| Adamantane Amine Derivative (10) | Voltage-Gated Calcium Channel | Not Specified | Channel Inhibition | >50% at 100 µM |

Table 3: EC50 and IC50 Values for Memantine in Various In Vitro Models

| Model | Neurotoxin | Assay | Endpoint | Value | Reference(s) |

| Primary Cortical Neurons | NMDA | MTT Assay | Neuroprotection | IC50: ~1 µM | |

| Primary Cortical Neurons | NMDA | LDH Assay | Neuroprotection | IC50: ~1 µM | |

| Organotypic Hippocampal Slices | NMDA (10 µM) | Propidium Iodide Uptake | Neuroprotection | Significant protection at 10 µM | |

| Cerebellar Granule Cells | MPP+ | MTT Assay | Neuroprotection | EC50: ~5 µM | |

| Cerebellar Granule Cells | GSNO (NO donor) | MTT Assay | Neuroprotection | EC50: ~2.5 µM |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the neuroprotective effects of adamantane derivatives.

Cell Culture

-

SH-SY5Y Human Neuroblastoma Cells: SH-SY5Y cells are a widely used cell line in neurobiology research. They can be maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells can be treated with retinoic acid.

-

Primary Cortical Neurons: Primary cortical neurons are isolated from the cerebral cortices of embryonic day 15-18 rat or mouse brains. The cortices are dissected, dissociated, and plated on poly-D-lysine-coated culture dishes. Neurons are typically cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.

Neurotoxicity Induction

-

Glutamate-Induced Excitotoxicity: To induce excitotoxicity, cultured neurons are exposed to high concentrations of glutamate (typically 100-500 µM) for a specified period (e.g., 24 hours).

-

NMDA-Induced Excitotoxicity: A more specific model of excitotoxicity involves the application of N-methyl-D-aspartate (NMDA), a selective NMDA receptor agonist, at concentrations ranging from 50 to 300 µM.

-

6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity: 6-OHDA is a neurotoxin commonly used to model Parkinson's disease in vitro. It selectively damages dopaminergic neurons. A typical concentration used is 100 µM.

Assessment of Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the adamantane derivative for a specified time (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxic agent (e.g., glutamate, NMDA, 6-OHDA).

-

Incubate for the desired period (e.g., 24 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

Carefully collect the cell culture supernatant from each well.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, diaphorase, and a tetrazolium salt).

-

Add the reaction mixture to the supernatant in a new 96-well plate.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate LDH release as a percentage of the maximum LDH release from lysed control cells.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of adamantane derivatives are primarily mediated through the modulation of the NMDA receptor signaling pathway. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.

Caption: Workflow for assessing neuroprotective effects in vitro.

References

The Adamantane Scaffold: A Privileged Structure for N-Methyl-D-Aspartate Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Over-activation of this receptor is implicated in excitotoxic neuronal damage, a hallmark of various neurodegenerative diseases. The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in the design of NMDA receptor antagonists. This technical guide provides a comprehensive overview of adamantane-based NMDA receptor antagonists, with a primary focus on the well-characterized compound, memantine, due to the limited publicly available data on 1-Adamantylaspartate. This document details the mechanism of action, presents quantitative pharmacological data, outlines key experimental protocols for characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Adamantane Advantage in NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its excessive activation leads to a massive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal cell death. This process, known as excitotoxicity, is a common pathological feature in conditions like Alzheimer's disease, Parkinson's disease, and stroke.

Mechanism of Action: Uncompetitive Channel Blockade

Adamantane-based NMDA receptor antagonists, such as memantine, typically act as uncompetitive open-channel blockers. This means they only bind to the NMDA receptor when it is in its active, open state, having been gated by the binding of both glutamate and a co-agonist (glycine or D-serine).

The antagonist binds to a site within the ion channel pore, physically occluding the passage of ions. This mechanism is inherently voltage-dependent, as the positively charged antagonist is driven into the channel by the negative membrane potential. A key feature of therapeutically successful adamantane derivatives like memantine is their relatively low affinity and fast off-rate. This allows them to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission, thereby minimizing side effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and potency (IC50) of memantine at the NMDA receptor, compiled from various in vitro studies.

Table 1: Memantine Binding Affinity (Ki) at the NMDA Receptor

| Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| [³H]MK-801 | Porcine cortical membranes | 740 | |

| [³H]MK-801 | Rat brain membranes | ~1000 |

Table 2: Memantine Potency (IC50) against NMDA Receptor Subtypes (Electrophysiology)

| Receptor Subtype | Experimental Conditions | IC50 (µM) | Reference(s) |

| GluN1/GluN2A | 0 mM Mg²⁺, -66 mV | 0.5 - 1.0 | |

| GluN1/GluN2B | 0 mM Mg²⁺, -66 mV | 0.5 - 1.0 | |

| GluN1/GluN2C | 0 mM Mg²⁺, -66 mV | 0.5 - 1.0 | |

| GluN1/GluN2D | 0 mM Mg²⁺, -66 mV | 0.5 - 1.0 | |

| GluN1/GluN2A | 1 mM Mg²⁺, -66 mV | 16.8 (right-shift) | |

| GluN1/GluN2B | 1 mM Mg²⁺, -66 mV | 18.2 (right-shift) | |

| GluN1/GluN2C | 1 mM Mg²⁺, -66 mV | 3.1 (right-shift) | |

| GluN1/GluN2D | 1 mM Mg²⁺, -66 mV | 3.3 (right-shift) | |

| Native (Cultured Superior Colliculus Neurons) | -70 mV | 2.2 ± 0.2 | |

| Native (Hippocampal Slices, LTP induction) | N/A | 11.6 ± 0.53 | |

| Recombinant GluN1/GluN2B | Whole-cell patch clamp | 1.25 ± 0.04 | |

| Recombinant GluN1/GluN2A | Intracellular Ca²⁺ < 1 nM | 2.76 ± 0.27 | |

| Recombinant GluN1/GluN2A | Intracellular Ca²⁺ = 10 µM | 0.69 ± 0.05 |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.

Materials:

-

Membrane Preparation: Rat cortical membranes.

-

Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

-

Test Compound: Adamantane derivative (e.g., memantine).

-

Non-specific Binding Control: High concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled MK-801).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the characterization of the inhibitory effect of an adamantane derivative on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Materials:

-

Cells: Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.

-

External Solution: Physiological salt solution (e.g., containing NaCl, KCl, CaCl₂, HEPES), pH 7.4.

-

Internal Solution: Solution for the patch pipette (e.g., containing CsCl, BAPTA, HEPES), pH 7.2.

-

Agonists: NMDA and a co-agonist (glycine or D-serine).

-

Test Compound: Adamantane derivative (e.g., memantine).

-

Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Patching: Using a micromanipulator, form a high-resistance seal (gigaohm seal) between a glass micropipette filled with internal solution and the cell membrane. Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV). Apply agonists to the cell using a fast perfusion system to evoke NMDA receptor-mediated currents.

-

Antagonist Application: Co-apply the adamantane derivative at various concentrations with the agonists and record the resulting inhibition of the NMDA receptor current.

-

Data Analysis: Measure the peak or steady-state amplitude of the currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50. The voltage-dependence of the block can be assessed by recording currents at different holding potentials.

In Vivo Microdialysis

This protocol provides a general framework for measuring the extracellular concentration of an adamantane derivative in a specific brain region of a freely moving animal.

Materials:

-

Animal Model: e.g., Rat.

-

Microdialysis Probe: Commercially available or custom-made.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Test Compound: Adamantane derivative (e.g., memantine) for systemic administration.

-

Instrumentation: Stereotaxic apparatus, microinfusion pump, fraction collector, analytical system (e.g., HPLC).

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.

-

Drug Administration: Administer the adamantane derivative systemically (e.g., via intraperitoneal injection or osmotic minipump).

-

Analysis: Analyze the concentration of the adamantane derivative in the dialysate samples using a suitable analytical technique like HPLC.

-

Data Analysis: Plot the extracellular concentration of the drug over time to determine its pharmacokinetic profile in the brain.

Visualizations: Pathways and Workflows

NMDA Receptor Signaling Pathway

Lack of Early-Stage Research Data on 1-Adamantylaspartate for Alzheimer's Disease

A comprehensive review of publicly available scientific literature and databases reveals a significant absence of early-stage research specifically investigating 1-Adamantylaspartate for the treatment or management of Alzheimer's disease. Despite extensive searches for preclinical and clinical data, no studies detailing its mechanism of action, efficacy in relevant models, or specific experimental protocols were identified.

The current body of research on adamantane derivatives in the context of Alzheimer's disease is primarily focused on compounds such as Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] The therapeutic rationale for these compounds revolves around the "glutamate excitotoxicity" hypothesis, where excessive activation of NMDA receptors by the neurotransmitter glutamate contributes to neuronal damage.[2][4] Memantine is thought to offer neuroprotection by blocking pathological levels of NMDA receptor activation while preserving normal physiological function.

While the adamantane scaffold is of interest in neuropharmacology, research into specific derivatives like this compound for Alzheimer's has not been published. The available literature does describe the synthesis and potential biological activity of various other adamantane derivatives, but not in the context of neurodegenerative diseases.

In Vitro and In Vivo Models for Alzheimer's Research

For future research into novel compounds like this compound, a variety of established experimental models are available.

In Vitro Models: These typically involve cell cultures to study the effects of compounds on the pathological hallmarks of Alzheimer's disease. Common assays include:

-

Amyloid-β (Aβ) Aggregation Assays: Investigating the ability of a compound to prevent the formation of Aβ oligomers and fibrils, which are key components of amyloid plaques.

-

Neurotoxicity Assays: Using neuronal cell lines or primary neurons to assess whether a compound can protect against Aβ-induced cell death or oxidative stress.

In Vivo Models: Animal models are crucial for evaluating the therapeutic potential of a compound in a living organism. Commonly used models include:

-

Transgenic Mouse Models: These mice are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, such as the amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to the development of amyloid plaques and cognitive deficits. Examples include the 5XFAD and APP/PS1 models.

-

Aβ Infusion Models: Involving the direct administration of Aβ peptides into the brains of rodents to induce Alzheimer's-like pathology and cognitive impairment.

Potential Signaling Pathways for Investigation

Should research on this compound for Alzheimer's disease be initiated, several signaling pathways would be relevant to investigate, based on the known pathology of the disease and the mechanisms of other adamantane derivatives.

NMDA Receptor Signaling: Given that other adamantane compounds modulate NMDA receptors, a primary avenue of investigation would be the effect of this compound on this pathway. Excessive calcium influx through NMDA receptors is a key event in excitotoxicity.

Amyloid Precursor Protein (APP) Processing: Another critical area is the processing of APP. The non-amyloidogenic pathway involves the cleavage of APP by α-secretase (predominantly ADAM10), which prevents the formation of Aβ. The amyloidogenic pathway involves cleavage by β-secretase (BACE1) and γ-secretase, leading to Aβ production.

References

- 1. The Role of NMDA Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of glutamate and NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dysfunction of NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Adamantylaspartate Analogs in Synaptic Plasticity: A Technical Guide

Disclaimer: Direct experimental data on the specific role of 1-Adamantylaspartate in synaptic plasticity is limited in publicly available scientific literature. This guide will therefore focus on the extensively studied adamantane derivative, memantine , as a representative analog to explore the potential mechanisms and effects of this class of compounds on synaptic plasticity. The principles and methodologies described herein are intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this compound and related molecules.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and other higher cognitive functions. The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). Adamantane derivatives, a class of compounds characterized by a rigid, cage-like hydrocarbon structure, have garnered significant attention for their ability to modulate NMDA receptor function. Memantine, a prominent member of this class, is an uncompetitive NMDA receptor antagonist that has shown therapeutic effects in neurodegenerative diseases. This technical guide provides an in-depth overview of the role of memantine, as an analog of this compound, in synaptic plasticity, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects on Synaptic Plasticity

The following tables summarize the quantitative effects of memantine on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) from various studies. These data provide a comparative overview of its concentration-dependent modulation of synaptic strength.

Table 1: Effects of Memantine on Long-Term Potentiation (LTP)

| Concentration | Experimental Model | Stimulation Protocol | Change in fEPSP Slope (% of Baseline) | Reference |

| 1 µM | Rat Hippocampal Slices (Low Mg²⁺) | Tetanic Stimulation | Restored to 43.4 ± 8.4% (from -4.1 ± 9.8%) | |

| 10 µM | Rat Hippocampal Slices (Low Mg²⁺) | Tetanic Stimulation | Fully restored to 61.5 ± 5.3% | |

| 1 µM | Mouse Hippocampal Slices | Theta Burst Stimulation (TBS) | 182.0 ± 7.3% (Control: 173.9 ± 5.1%) | |

| 10 µM | Mouse Hippocampal Slices | Theta Burst Stimulation (TBS) | 162.7 ± 5.5% (Control: 173.9 ± 5.1%) | |

| 30 µM | Mouse Hippocampal Slices | Theta Burst Stimulation (TBS) | 108.7 ± 10.7% (Significantly inhibited) | |

| 10 mg/kg (i.p.) | In vivo (Rat) | High-Frequency Stimulation | Significant LTP, but lower than control | |

| 20 mg/kg (i.p.) | In vivo (Rat) | High-Frequency Stimulation | Failed to induce LTP |

Table 2: Effects of Memantine on Long-Term Depression (LTD)

| Concentration | Experimental Model | Induction Method | Change in fEPSP Slope (% of Baseline) | Reference |

| 0.3 - 10 µM | Rat Striatal Slices | Spontaneous (in presence of memantine) | Concentration-dependent induction of LTD | |

| 20 µM | Mouse Hippocampal Slices | Chemical (NMDA application) | Control LTD: 52 ± 7%; Memantine effect requires further direct quantification. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of adamantane derivatives and synaptic plasticity.

1. Protocol for Extracellular Field Potential Recording in Acute Hippocampal Slices

This protocol is adapted from standard methods for recording LTP and LTD in the CA1 region of the hippocampus.

-

1.1. Slice Preparation:

-

Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 dextrose.

-

Glue a hemisphere to the stage of a vibratome and submerge it in the ice-cold, oxygenated cutting solution.

-

Cut 350-400 µm thick coronal or horizontal slices.

-

Transfer the slices to a holding chamber containing oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, and 10 dextrose) and allow them to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature.

-

-

1.2. Electrophysiological Recording:

-

Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway (in the stratum radiatum of the CA1 region).

-

Place a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region, approximately 200-400 µm from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes 30-50% of the maximal fEPSP response.

-

Record a stable baseline for at least 20-30 minutes before drug application or plasticity induction.

-

-

1.3. LTP and LTD Induction:

-

LTP Induction (Theta Burst Stimulation - TBS): A common protocol consists of multiple trains of high-frequency bursts. For example, 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated 2-3 times with a 20-second inter-train interval.

-

Chemical LTD Induction: After recording a stable baseline, switch the perfusion to aCSF containing NMDA (e.g., 20 µM) for a short duration (e.g., 3-5 minutes), followed by washout with normal aCSF.

-

-

1.4. Drug Application:

-

Prepare stock solutions of memantine in water or a suitable solvent.

-

Dilute the stock solution in aCSF to the final desired concentration.

-

Apply memantine to the slice via the perfusion system for a specified period before and/or during the plasticity induction protocol.

-

2. Protocol for Synthesis of a 1-Aminoadamantane Derivative (Amantadine Hydrochloride)

This protocol describes a two-step synthesis of amantadine hydrochloride, a simple aminoadamantane, and serves as a representative example for the synthesis of this class of compounds.

-

2.1. Step 1: Synthesis of N-(1-Adamantyl)acetamide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromoadamantane (1 equivalent) to an excess of acetamide.

-

Slowly add concentrated sulfuric acid (e.g., 6 equivalents) dropwise while maintaining the temperature.

-

Heat the reaction mixture to 125-130°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude N-(1-adamantyl)acetamide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

-

-

2.2. Step 2: Hydrolysis to Amantadine Hydrochloride:

-

To a solution of N-(1-adamantyl)acetamide in a suitable solvent (e.g., diethylene glycol), add a strong base such as sodium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and extract the amantadine base with an organic solvent (e.g., toluene).

-

Wash the organic layer with water and then treat it with a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate amantadine hydrochloride.

-

Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the final product.

-

Mandatory Visualizations

Diagram 1: Signaling Pathway of NMDA Receptor-Dependent Synaptic Plasticity

Preliminary Studies on 1-Adamantylaspartate Toxicity: An In-depth Technical Guide

Disclaimer: No direct toxicological studies on 1-Adamantylaspartate have been identified in publicly available literature. This guide provides a preliminary assessment of its potential toxicity based on data from structurally related compounds, namely adamantane derivatives and aspartate analogues. The information presented herein is intended for research and drug development professionals and should be interpreted with caution.

Introduction

This compound is a novel chemical entity that conjugates the bulky, lipophilic adamantane cage with the endogenous amino acid, L-aspartic acid. The adamantane moiety is a common pharmacophore known to enhance drug-like properties such as metabolic stability and membrane permeability.[1][2] Aspartate, on the other hand, is an excitatory neurotransmitter.[3] The toxicological profile of this hybrid molecule is currently unknown. This whitepaper aims to provide a foundational understanding of the potential toxicities of this compound by examining the known toxic effects of its constituent parts and related molecules.

Potential Toxicological Profile

The toxicity of this compound is likely to be influenced by both the adamantane and the aspartate moieties.

From the Adamantane Moiety:

The adamantane core is generally considered to have low intrinsic toxicity.[4] However, its derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[5] The lipophilicity of the adamantane cage can enhance the penetration of the molecule into cells and across the blood-brain barrier, potentially leading to off-target effects. Cytotoxicity has been observed for some adamantane derivatives, often in the context of their therapeutic action, such as in cancer cell lines. For instance, adamantane-based chalcones and triazoles have shown cytotoxic effects against breast (MCF-7), lung (A549), and colon (HT-29) cancer cell lines.

From the Aspartate Moiety:

L-aspartate can induce neurotoxicity at high concentrations through a process known as excitotoxicity. This occurs via the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to an excessive influx of calcium ions and subsequent neuronal cell death. This is a well-established mechanism of neuronal damage in various neurological conditions. Therefore, it is plausible that this compound could exhibit neurotoxic effects, particularly if it readily crosses the blood-brain barrier and releases aspartate or acts as an NMDA receptor agonist.

Data on Structurally Related Compounds

While no data exists for this compound, studies on other adamantane-amino acid conjugates provide some insight. For example, a series of amino acid analogues of amantadine and rimantadine have been synthesized and evaluated for antiviral activity and cytotoxicity. In one study, the conjugation of rimantadine with glycine resulted in a compound with high antiviral activity and low cytotoxicity.

The following table summarizes hypothetical cytotoxic data for this compound based on typical ranges observed for other adamantane derivatives tested against various cell lines. This data is illustrative and not based on experimental results for this compound.

| Cell Line | Assay Type | Endpoint | Hypothetical Value (µM) | Reference Compound(s) |

| HEK293 (non-tumor) | MTT | IC50 | >100 | General observation for non-cytotoxic adamantane derivatives |

| HeLa (cervical cancer) | MTT | IC50 | 50-100 | Adamantane-linked isothiourea derivatives |

| HepG2 (liver cancer) | MTT | IC50 | 25-75 | Adamantane-linked isothiourea derivatives |

| SH-SY5Y (neuroblastoma) | LDH Release | EC50 | 10-50 | Inferred from potential for excitotoxicity |

Experimental Protocols

Standard in vitro assays are crucial for the initial toxicological assessment of a novel compound like this compound. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293, HepG2, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (untreated) and a maximum LDH release control (cells lysed with a detergent).

Signaling Pathways and Visualizations

Based on the known activities of adamantane derivatives and aspartate, several signaling pathways could be affected by this compound.

Potential Signaling Pathways

-

Excitotoxicity Pathway: As an aspartate analogue, this compound could potentially activate NMDA receptors, leading to an influx of Ca2+ and subsequent activation of downstream cell death pathways involving nitric oxide synthase (nNOS), caspases, and mitochondrial dysfunction.

-

Apoptosis Pathway: Many cytotoxic compounds, including some adamantane derivatives, induce programmed cell death or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases.

-

Inflammatory Signaling: Some adamantane derivatives have been shown to modulate inflammatory pathways, such as the TLR4-MyD88-NF-κB signaling cascade.

Diagrams

Caption: Potential Excitotoxicity Pathway of this compound.

Caption: General Experimental Workflow for In Vitro Toxicity Testing.

Conclusion

In the absence of direct toxicological data, a preliminary assessment of this compound toxicity must be inferred from its structural components. The adamantane moiety suggests good cell permeability and metabolic stability, while the aspartate component raises concerns about potential neurotoxicity via excitotoxic mechanisms. A thorough in vitro toxicological evaluation, as outlined in this guide, is essential to characterize the safety profile of this novel compound before any further development. Future studies should focus on a panel of cell lines, including neuronal cells, to assess cytotoxicity, and employ specific assays to investigate the potential for NMDA receptor activation and induction of apoptosis.

References

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

A Technical Guide to Elucidating the Pharmacokinetic Profile of 1-Adamantylaspartate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the pharmacokinetics of 1-Adamantylaspartate is not extensively available in public literature. This guide, therefore, provides a comprehensive framework of proposed methodologies and best practices for its investigation, based on established principles of pharmacokinetic research.

Introduction

This compound, a molecule combining the rigid, lipophilic adamantane cage with the endogenous amino acid L-aspartate, presents a unique structural motif of significant interest in medicinal chemistry. The adamantane moiety is a cornerstone of several approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties, while aspartate's presence may influence transporter interactions and metabolic pathways. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical for any progression in its development as a potential therapeutic agent.[1][2][3]

This technical guide outlines a systematic approach to characterizing the pharmacokinetics of this compound. It details proposed experimental protocols, data presentation strategies, and visual frameworks to guide researchers in this endeavor.

Proposed Experimental Protocols

A rigorous investigation into the pharmacokinetics of this compound would necessitate a series of in vitro and in vivo studies.[3][4] The use of radiolabeled compounds, such as with ¹⁴C or ³H, is often the gold standard for comprehensive ADME studies, allowing for mass balance and quantitative tissue distribution assessments.

Analytical Method Development and Validation

A sensitive and selective bioanalytical method is the foundation for all pharmacokinetic studies. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be the preferred approach for the quantification of this compound in biological matrices.

Protocol:

-

Instrumentation: Triple quadrupole LC-MS/MS system.

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of plasma, urine, and tissue homogenates.

-

Chromatography: Reversed-phase chromatography (e.g., C18 column) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode, with optimization of precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

In Vitro Permeability and Transporter Assays

The potential for oral absorption can be initially assessed using cell-based models.

Protocol:

-

Caco-2 Permeability Assay:

-

Culture Caco-2 cells on permeable supports for 21 days to form a confluent monolayer.

-

Apply this compound to the apical side and measure its appearance on the basolateral side over time to determine the apparent permeability coefficient (Papp).

-

Include control compounds for low and high permeability.

-

The inclusion of P-glycoprotein (P-gp) inhibitors can help identify if the compound is a substrate for this efflux transporter.

-

Metabolic Stability Assessment

In vitro models can predict the extent of metabolism in the liver.

Protocol:

-

Liver Microsome Stability Assay:

-

Incubate this compound with human and animal liver microsomes in the presence of NADPH.

-

Sample at various time points and quantify the remaining parent compound using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

-

Hepatocyte Stability Assay:

-

Incubate the compound with cryopreserved hepatocytes from relevant species.

-

This assay provides a more complete picture by including both Phase I and Phase II metabolic enzymes.

-

Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug available to exert its pharmacological effect and be cleared.

Protocol:

-

Rapid Equilibrium Dialysis (RED):

-

Add this compound to plasma from various species (human, rat, mouse).

-

Dialyze against a buffer solution using a semi-permeable membrane until equilibrium is reached.

-

Measure the concentration of the compound in both the plasma and buffer chambers to determine the fraction unbound (fu).

-

In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the complete pharmacokinetic profile.

Protocol:

-

Animal Model: Sprague-Dawley rats are a common initial choice.

-

Administration:

-

Intravenous (IV): Administer a single bolus dose to determine clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

-

Oral (PO): Administer a single oral gavage dose to determine the oral bioavailability (F), maximum concentration (Cmax), and time to maximum concentration (Tmax).

-

-

Sampling: Collect serial blood samples at predetermined time points. Process to plasma and store frozen until analysis.

-

Data Analysis: Use non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.

Excretion and Mass Balance Study

A definitive study to understand the routes and extent of elimination.

Protocol:

-

Radiolabeling: Synthesize ¹⁴C-labeled this compound.

-

Administration: Administer a single dose (IV and PO in separate animal cohorts) of the radiolabeled compound to metabolism cages.

-

Sample Collection: Collect urine, feces, and expired air over a period until radioactivity is negligible (e.g., 168 hours).

-

Analysis: Quantify total radioactivity in all collected samples to determine the percentage of the dose recovered. This provides a mass balance.

Metabolite Identification and Profiling

To identify the biotransformation products of this compound.

Protocol:

-

Sample Analysis: Analyze plasma, urine, and feces from the in vivo studies using high-resolution LC-MS/MS.

-

Metabolite Identification: Compare samples from treated animals to control samples to identify drug-related components. Characterize the structures of metabolites based on their mass fragmentation patterns.

Data Presentation

Quantitative pharmacokinetic data should be summarized in clear, concise tables for easy interpretation and comparison across different conditions or species.

Table 1: Hypothetical In Vitro ADME Profile of this compound

| Parameter | Species | Value |

| Caco-2 Permeability | ||

| Papp (A→B) (10⁻⁶ cm/s) | N/A | 0.5 |

| Efflux Ratio (B→A) / (A→B) | N/A | 3.2 |

| Metabolic Stability | ||

| Liver Microsomes t½ (min) | Human | > 60 |

| Rat | 45 | |

| Intrinsic Clearance (µL/min/mg) | Human | < 10 |

| Rat | 25 | |

| Plasma Protein Binding | ||

| Fraction Unbound (fu) | Human | 0.15 |

| Rat | 0.22 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.08 | 1.5 |

| AUC₀-inf (ng·h/mL) | 3200 | 17600 |

| t½ (h) | 4.5 | 4.8 |

| CL (mL/min/kg) | 5.2 | N/A |

| Vd (L/kg) | 2.1 | N/A |

| F (%) | N/A | 55 |

Table 3: Hypothetical Mass Balance of ¹⁴C-1-Adamantylaspartate in Rats (% of Administered Dose)

| Route of Administration | Urine | Feces | Total Recovery |

| Intravenous | 35.5 | 62.1 | 97.6 |

| Oral | 15.2 | 80.5 | 95.7 |

Visualizations

Diagrams are essential for representing complex workflows and biological pathways.

Caption: Proposed workflow for pharmacokinetic characterization.

Caption: Hypothetical metabolic pathways for this compound.

Conclusion

The successful development of this compound as a therapeutic candidate is contingent upon a thorough understanding of its pharmacokinetic properties. The experimental framework presented in this guide provides a robust starting point for researchers. By systematically evaluating its absorption, distribution, metabolism, and excretion, a comprehensive profile can be constructed, enabling informed decision-making for further preclinical and clinical development. The combination of detailed in vitro and in vivo experiments, supported by validated analytical methods, will be paramount in unlocking the therapeutic potential of this novel chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Adamantylaspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 1-Adamantylaspartate, a compound of interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the adamantane moiety. The protocol is designed for laboratory-scale synthesis and is based on established methods of peptide and ester chemistry. This document includes detailed experimental procedures, tables of quantitative data for each reaction step, and diagrams illustrating the synthetic workflow and key reaction mechanisms.

Introduction

Adamantane derivatives are widely utilized in drug design to enhance the lipophilicity, metabolic stability, and receptor binding affinity of bioactive molecules. Aspartic acid, a non-essential amino acid, is a versatile building block in the synthesis of peptidomimetics and other pharmacologically active compounds. The conjugation of adamantane to aspartic acid to form this compound can lead to novel compounds with potential therapeutic applications. This protocol outlines a reliable three-step synthesis to obtain this compound, starting from commercially available protected aspartic acid. The synthesis involves the selective esterification of the β-carboxyl group of N-Boc-L-aspartic acid α-benzyl ester with 1-adamantanol, followed by two deprotection steps to yield the final product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process:

-

Esterification: The β-carboxyl group of N-Boc-L-aspartic acid α-benzyl ester is esterified with 1-adamantanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

-

α-Ester Deprotection: The α-benzyl ester protecting group is selectively removed by catalytic hydrogenation.

-

N-Terminal Deprotection: The N-Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester

This step involves the DCC/DMAP-mediated esterification of the free β-carboxylic acid of N-Boc-L-aspartic acid α-benzyl ester with 1-adamantanol.

Materials and Reagents:

-

N-Boc-L-aspartic acid α-benzyl ester

-

1-Adamantanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve N-Boc-L-aspartic acid α-benzyl ester (1.0 eq) and 1-adamantanol (1.1 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester.

Quantitative Data for Step 1:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| N-Boc-L-aspartic acid α-benzyl ester | 1.0 | 323.36 |

| 1-Adamantanol | 1.1 | 152.24 |

| Dicyclohexylcarbodiimide (DCC) | 1.2 | 206.33 |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 122.17 |

| Product | 457.59 | |

| Expected Yield | 75-85% |

Step 2: Synthesis of N-Boc-β-(1-adamantyl)-L-aspartate

This step involves the selective deprotection of the α-benzyl ester by catalytic hydrogenation.

Materials and Reagents:

-

N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester (1.0 eq) in methanol or ethyl acetate in a hydrogenation flask.

-

Carefully add 10% palladium on carbon (10-20% by weight of the starting material).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield N-Boc-β-(1-adamantyl)-L-aspartate. This product is often used in the next step without further purification.

Quantitative Data for Step 2:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| N-Boc-β-(1-adamantyl)-L-aspartate α-benzyl ester | 1.0 | 457.59 |

| 10% Palladium on carbon | catalytic | N/A |

| Product | 367.45 | |

| Expected Yield | 90-98% |

Step 3: Synthesis of this compound (H-Asp(O-1-Ada)-OH)

This final step involves the removal of the N-Boc protecting group under acidic conditions.

Materials and Reagents:

-

N-Boc-β-(1-adamantyl)-L-aspartate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-β-(1-adamantyl)-L-aspartate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM several times to ensure complete removal of TFA.

-

Triturate the resulting residue with cold diethyl ether to precipitate the product as a solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Quantitative Data for Step 3:

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| N-Boc-β-(1-adamantyl)-L-aspartate | 1.0 | 367.45 |

| Trifluoroacetic acid (TFA) | 5-10 | 114.02 |

| Product | 267.32 | |

| Expected Yield | >95% |

Characterization Data

Expected Analytical Data for this compound:

| Analysis | Expected Result |

| ¹H NMR | The spectrum should show characteristic peaks for the adamantyl group protons (typically broad singlets or multiplets in the range of 1.5-2.2 ppm), the α- and β-protons of the aspartate backbone (multiplets around 2.8-4.0 ppm), and exchangeable protons for the amine and carboxylic acid groups. |

| ¹³C NMR | Expected signals for the adamantyl cage carbons, the carbonyl carbons of the ester and carboxylic acid, and the α- and β-carbons of the aspartate backbone. |

| MS (ESI) | m/z: 268.15 [M+H]⁺ |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of DCC/DMAP-mediated esterification.

Application Notes and Protocols for the In Vitro Evaluation of 1-Adamantylaspartate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the initial in vitro characterization of 1-Adamantylaspartate, a novel compound with potential biological activity. Given the compound's structure, which combines a lipophilic adamantane moiety with the amino acid aspartate, we propose a hypothetical mechanism involving the modulation of cellular metabolic pathways.[1][2][3][4] These protocols outline a systematic approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays, to evaluate the effects of this compound on cell viability, mode of cell death, cell cycle progression, and key signaling pathways.

Introduction

This compound is a synthetic molecule featuring an adamantane group conjugated to an aspartate residue. The adamantane scaffold is a rigid, lipophilic three-dimensional structure found in several FDA-approved drugs, where it often enhances pharmacokinetic properties like membrane permeability and metabolic stability.[1] Aspartate is a crucial non-essential amino acid involved in numerous cellular processes, including protein synthesis, gluconeogenesis, and the urea cycle. It also serves as a precursor for other amino acids and as an excitatory neurotransmitter.

The unique combination of these two moieties suggests that this compound could exhibit interesting biological effects. It may act as an antagonist in metabolic pathways dependent on aspartate or modulate cellular signaling through unforeseen mechanisms. This document provides a detailed experimental workflow and specific protocols to begin characterizing the in vitro effects of this novel compound.

Experimental Design and Workflow

A logical, stepwise approach is recommended to characterize the effects of a novel compound. The workflow begins with a general assessment of cytotoxicity to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of action.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol determines the dose-dependent effect of this compound on cell viability and allows for the calculation of its half-maximal inhibitory concentration (IC50). The WST-1 assay is a colorimetric method based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells.

Materials:

-

Selected cancer cell line (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell Proliferation Reagent WST-1

-

Microplate spectrophotometer

Procedure:

-